molecular formula C18H14F3N5O4S B3508953 METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE

METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE

Cat. No.: B3508953
M. Wt: 453.4 g/mol
InChI Key: FKLQDPNEIRJJFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE is a complex organic compound that features a trifluoromethoxy group, a tetrazole ring, and a benzoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Trifluoromethoxy Group:

    Coupling Reactions: The final step involves coupling the tetrazole derivative with the benzoate ester under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrazole ring.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to amines or alcohols.

Scientific Research Applications

METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as an inhibitor of specific enzymes or receptors.

    Materials Science: Its structural properties can be exploited in the design of new materials with specific electronic or optical characteristics.

    Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of a target enzyme or receptor. The trifluoromethoxy group and tetrazole ring can enhance binding affinity and specificity through interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking.

Comparison with Similar Compounds

Similar Compounds

    METHYL 4-(TRIFLUOROMETHOXY)BENZOATE: This compound shares the trifluoromethoxy group and benzoate ester but lacks the tetrazole ring and sulfanylacetamido group.

    4-(TRIFLUOROMETHOXY)BENZOIC ACID: Similar to the above compound but with a carboxylic acid group instead of a methyl ester.

    1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOLE: Contains the trifluoromethoxy group and tetrazole ring but lacks the benzoate ester and sulfanylacetamido group.

Uniqueness

METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the tetrazole ring can improve binding affinity to biological targets.

Properties

IUPAC Name

methyl 4-[[2-[1-[4-(trifluoromethoxy)phenyl]tetrazol-5-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14F3N5O4S/c1-29-16(28)11-2-4-12(5-3-11)22-15(27)10-31-17-23-24-25-26(17)13-6-8-14(9-7-13)30-18(19,20)21/h2-9H,10H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKLQDPNEIRJJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=NN2C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14F3N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 2
Reactant of Route 2
METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 3
Reactant of Route 3
METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 4
Reactant of Route 4
METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 5
Reactant of Route 5
METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE
Reactant of Route 6
Reactant of Route 6
METHYL 4-[2-({1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3,4-TETRAZOL-5-YL}SULFANYL)ACETAMIDO]BENZOATE

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